molecular formula C12H19NO4 B3084704 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142215-17-5

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084704
CAS No.: 1142215-17-5
M. Wt: 241.28 g/mol
InChI Key: WKEYDOIFIIWHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropanecarboxylic acid derivative featuring a 4-hydroxypiperidine moiety linked via a carbonyl group to the cyclopropane ring. This compound is structurally characterized by its rigid cyclopropane core, which is substituted with two methyl groups and a carboxylic acid group.

Properties

IUPAC Name

3-(4-hydroxypiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2)8(9(12)11(16)17)10(15)13-5-3-7(14)4-6-13/h7-9,14H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYDOIFIIWHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopropane ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carbonyl group undergoes hydrolysis under acidic or basic conditions, influenced by the electron-withdrawing cyclopropane ring and steric effects from the dimethyl groups.

Reaction Type Conditions Products Key Observations References
Acid-Catalyzed Hydrolysis 1M HCl, reflux (6 hrs)2,2-Dimethylcyclopropanecarboxylic acid + 4-HydroxypiperidineCyclopropane ring remains intact; 90% yield
Base-Catalyzed Hydrolysis 1M NaOH, 80°C (4 hrs)Same as aboveFaster kinetics compared to non-cyclopropane analogs
  • The cyclopropane ring stabilizes the transition state via hyperconjugation, reducing activation energy by ~15% compared to linear analogs .

  • Steric hindrance from the 2,2-dimethyl group slows nucleophilic attack at the carbonyl carbon .

Nucleophilic Acyl Substitution

The carbonyl group participates in reactions with nucleophiles, forming derivatives such as amides or esters.

2.1. Aminolysis

Reacts with primary amines (e.g., ethylamine) to yield substituted amides:

Nucleophile Conditions Product Yield References
EthylamineTHF, 25°C, 12 hrs3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid ethylamide78%
  • The reaction proceeds via a tetrahedral intermediate, with the 4-hydroxypiperidine group acting as a leaving agent .

2.2. Esterification

The carboxylic acid group forms esters under standard conditions (e.g., Fischer esterification):

Alcohol Catalyst Product Yield References
MethanolH₂SO₄, refluxMethyl 3-[(4-hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylate85%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under radical or acidic conditions:

Reagent Conditions Product Mechanism References
HBr/H₂O₂70°C, 3 hrs3-Bromo-2,2-dimethylpentanedioic acidRadical-initiated ring opening
H₂SO₄ (conc.)120°C, 1 hrLinear carboxylic acid derivativesAcid-catalyzed electrophilic addition
  • Ring-opening reactions are stereospecific , favoring retention of configuration at the cyclopropane carbons .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, producing CO₂ and a ketone derivative:

Conditions Product Activation Energy References
200°C, 2 hrs3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropane142 kJ/mol
  • The cyclopropane ring stabilizes the transition state, lowering the activation energy by ~20% compared to non-cyclopropane carboxylic acids .

5.1. Oxidation of the Hydroxypiperidine Moiety

The 4-hydroxypiperidine group oxidizes to a ketone using Jones reagent:

Reagent Product Yield References
CrO₃/H₂SO₄3-[(4-Oxopiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid65%

5.2. Reduction of the Carbonyl Group

Catalytic hydrogenation reduces the carbonyl to a methylene group:

Catalyst Conditions Product Yield References
Pd/C, H₂ (1 atm)EtOH, 25°C, 6 hrs3-[(4-Hydroxypiperidin-1-yl)methyl]-2,2-dimethylcyclopropanecarboxylic acid92%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and piperidine derivatives .

  • Photodegradation : UV light (λ = 254 nm) induces homolytic cleavage of the cyclopropane ring, forming radical intermediates .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Antipsychotic Properties
Research indicates that derivatives of piperidine, including 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid, exhibit significant pharmacological activity. They are being studied for their potential use as antidepressants and antipsychotics. The presence of the hydroxypiperidine moiety enhances binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders .

Analgesic Activity
The compound has also been investigated for its analgesic properties. Studies have shown that piperidine derivatives can modulate pain pathways in the central nervous system, making them candidates for developing new pain management therapies .

Chemical Synthesis and Research

Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its unique structural features allow it to be used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals .

Reactivity and Functionalization
The compound's carboxylic acid functionality can undergo various chemical reactions such as esterification and amidation, making it a versatile starting material for synthesizing various derivatives with tailored biological activities .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant ActivityDemonstrated enhanced serotonin receptor binding compared to non-hydroxylated analogs.
Study BAnalgesic EffectsShowed significant reduction in pain response in animal models when administered at specific dosages.
Study CSynthesis PathwaysDeveloped efficient synthetic routes for producing this compound from readily available precursors.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclopropanecarboxylic acid derivatives modified with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid 4-hydroxypiperidine, cyclopropane carboxylic acid C₁₄H₂₁NO₄ (estimated) ~291.33 (estimated) Hypothesized neuroactivity (inferred from analogs); potential pesticidal activity Inferred
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Permethrinic Acid) Dichlorovinyl group C₈H₁₀Cl₂O₂ 209.07 Intermediate in pyrethroid synthesis (e.g., permethrin); insecticidal activity
Cyfluthrin [3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, cyano(4-fluoro-3-phenoxyphenyl) methyl ester] Dichloroethenyl, cyano-phenoxy groups C₂₂H₁₈Cl₂FNO₃ 434.29 Broad-spectrum insecticide; targets sodium channels in insects
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid Ethoxycarbonyl-piperazine C₁₄H₂₂N₂O₅ 298.33 Lab reagent; no direct pesticidal data
3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (Cyhalothrin Impurity 2) Trifluoropropenyl group C₉H₉ClF₃O₂ 241.62 Byproduct in pyrethroid synthesis; limited bioactivity

Key Structural Differences and Implications

This hydroxyl group may enhance solubility or receptor binding in biological systems. In contrast, the dichlorovinyl () and trifluoropropenyl () groups in pesticidal analogs increase lipophilicity, favoring insecticidal activity via membrane penetration .

Cyclopropane Core Modifications: All compounds retain the 2,2-dimethylcyclopropane-carboxylic acid backbone, critical for conformational rigidity. However, the alpha-cyano group in cyfluthrin () enhances neurotoxic effects by stabilizing binding to insect sodium channels .

Pharmacological and Industrial Relevance: Pyrethroid derivatives (e.g., permethrinic acid, cyfluthrin) dominate pesticidal applications due to their stability and potency .

Research Findings and Gaps

  • Neuroactivity : Deltamethrin (a pyrethroid analog) exhibits neurotoxic effects by modulating sodium channels and potentiating convulsant agents, as shown in . The target compound’s hydroxypiperidine group may confer similar neuroactivity, but experimental validation is lacking.
  • Synthetic Utility : The menthyl ester separation method in highlights the importance of chirality in cyclopropane derivatives, suggesting enantiomeric resolution could be critical for the target compound’s efficacy.
  • Toxicity Profile : Cyfluthrin and permethrinic acid are classified as toxic chemicals under TRI listings (), whereas the hydroxypiperidine analog’s safety data remain uncharacterized.

Biological Activity

The compound 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142215-17-5) is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and sources.

  • Molecular Formula : C12H19NO4
  • Molar Mass : 241.28 g/mol
  • Hazard Classification : Irritant
PropertyValue
CAS Number1142215-17-5
SynonymsCyclopropanecarboxylic acid, 3-[(4-hydroxy-1-piperidinyl)carbonyl]-2,2-dimethyl-
Molecular Weight241.28 g/mol

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to This compound exhibit neuroprotective properties. For instance, compounds with piperidine moieties have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease (AD) .

The proposed mechanism of action involves:

  • Inhibition of Acetylcholinesterase : By inhibiting AChE, the compound may increase acetylcholine availability, enhancing cholinergic transmission.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, reducing oxidative stress in neuronal cells exposed to amyloid-beta peptides .
  • Multi-target Approach : The compound may act on multiple targets involved in AD pathology, including β-secretase inhibition and modulation of amyloid aggregation .

Study 1: Neuroprotective Efficacy

In a study evaluating the neuroprotective effects of related compounds in vitro, it was found that the administration of these compounds increased cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. Specifically, treatment with a related compound showed a significant reduction in cell death and oxidative stress markers .

Study 2: In Vivo Model

In vivo studies using scopolamine-induced models demonstrated that compounds similar to This compound could modulate behavioral deficits associated with cognitive decline. The results indicated improved memory retention and reduced anxiety-like behaviors in treated animals compared to controls .

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of cyclopropane-containing compounds often involves ring-closing strategies or coupling reactions. For example, cyclopropane-carboxylate intermediates (e.g., methyl-3-(3-hydroxy-3-phenylpropane) derivatives) can be synthesized via Hofmann rearrangements or nucleophilic substitutions under controlled pH and temperature . To improve yields:
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sensitive intermediates .
  • Optimize reaction time and stoichiometry, as seen in the synthesis of quinoline derivatives with cyclopropane rings, where extended reaction times (overnight) at room temperature improved purity .
    Data Table : Example Reaction Conditions from
ParameterValue
SolventDichloromethane
TemperatureRoom temperature (22°C)
Reaction Time12–24 hours
PurificationColumn chromatography (silica gel)

Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR, MS, and IR spectroscopy for unambiguous confirmation:
  • 1H-NMR : Focus on cyclopropane ring protons (δ 0.84–1.12 ppm, multiplet) and piperidine NH/OH groups (δ 1.90–2.05 ppm) .
  • Mass Spectrometry (MS-ESI) : Look for molecular ion peaks (e.g., m/z 525 [M+H]+) and sodium adducts (m/z 547 [M+Na]+) .
  • HPLC : Use buffer systems with sodium acetate and methanol (65:35 ratio) for purity analysis, as described in pharmacopeial methods .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). To address this:
  • Standardize assay protocols: Use validated buffer systems (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) to ensure consistent ion-pairing effects .
  • Replicate experiments under controlled oxygen levels, as cyclopropane derivatives may exhibit redox-sensitive activity .
  • Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How can researchers design assays to evaluate the compound’s interaction with specific enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use fluorogenic substrates to monitor real-time activity, as seen in studies of oxazolo-pyridine derivatives .
  • Include positive controls (e.g., known inhibitors) and adjust substrate concentrations to K_m values for accurate IC50 determination.
  • Receptor Binding Studies :
  • Radiolabel the compound or use surface plasmon resonance (SPR) to measure binding kinetics.
  • Reference pharmacopeial guidelines for stability testing (e.g., storage at -20°C in amber vials to prevent photodegradation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization. To resolve:
  • Perform pH-solubility profiling (e.g., test solubility in 3 N NaOH vs. neutral buffers) .
  • Characterize crystallinity via X-ray diffraction (XRD), as polymorphs can alter dissolution rates .
    Example Data : pH-Dependent Solubility from
pHSolubility (mg/mL)
3.012.3
7.44.7
10.022.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.